(S)-3-Methyl-3-phenylbutan-2-ol
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Overview
Description
(S)-3-Methyl-3-phenylbutan-2-ol is an organic compound with the molecular formula C11H16O It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methyl-3-phenylbutan-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone, 3-Methyl-3-phenylbutan-2-one, using chiral catalysts or reagents. For example, asymmetric hydrogenation using chiral rhodium or ruthenium catalysts can yield the desired enantiomer with high enantiomeric excess.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric reduction processes. These processes often utilize chiral ligands and transition metal catalysts to achieve high selectivity and yield. The choice of solvent, temperature, and pressure conditions are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Methyl-3-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 3-Methyl-3-phenylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 3-Methyl-3-phenylbutan-2-one
Reduction: 3-Methyl-3-phenylbutane
Substitution: 3-Methyl-3-phenylbutyl chloride
Scientific Research Applications
(S)-3-Methyl-3-phenylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand stereoselectivity and enzyme specificity.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-3-phenylbutan-2-ol depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary or ligand, influencing the stereochemistry of the reaction products. Its molecular targets and pathways involve interactions with enzymes or catalysts that recognize its chiral center, leading to selective transformations.
Comparison with Similar Compounds
®-3-Methyl-3-phenylbutan-2-ol: The enantiomer of (S)-3-Methyl-3-phenylbutan-2-ol, with similar chemical properties but different biological activities.
3-Methyl-3-phenylbutan-2-one: The ketone form, which can be interconverted with the alcohol through oxidation and reduction reactions.
3-Methyl-3-phenylbutane: The fully reduced form, lacking the hydroxyl group.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its ability to act as a chiral building block makes it valuable in creating enantiomerically pure compounds.
Properties
Molecular Formula |
C11H16O |
---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(2S)-3-methyl-3-phenylbutan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9,12H,1-3H3/t9-/m0/s1 |
InChI Key |
HGAVQGLFENEAOM-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(C)(C)C1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C)(C)C1=CC=CC=C1)O |
Origin of Product |
United States |
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